Cas no 943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a brominated isoquinoline derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive bromine substituent at the 7-position, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. The dihydroisoquinolinone core provides a versatile scaffold for constructing biologically active compounds, particularly in medicinal chemistry applications. This compound exhibits high purity and stability under standard storage conditions, making it suitable for use in multi-step synthetic routes. Its well-defined reactivity profile allows for precise modifications, facilitating the development of targeted molecular architectures for drug discovery and material science applications.
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one structure
943751-93-7 structure
Product Name:7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS No:943751-93-7
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD13193419
CID:838855
PubChem ID:52982870
Update Time:2025-05-26

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
    • 7-bromo-2,4-dihydro-1H-isoquinolin-3-one
    • 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone
    • 7-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
    • 7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
    • MQUGBXADZXVVJM-UHFFFAOYSA-N
    • FCH1381947
    • AX8161365
    • AB0027795
    • 7-bromo-1,4-dihydro-2H-isoquinolin-3-one
    • ST24029882
    • AM20041446
    • W9676
    • 7-Bromo-1,4-dihydroisoquinolin-3(
    • 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
    • 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
    • 7-Bromo-12-dihydroisoquinolin-3(4H)-one
    • DS-0743
    • AKOS015835918
    • DA-00443
    • SY110980
    • CS-W008675
    • 943751-93-7
    • MFCD13193419
    • 7-Bromo-1 pound not2-dihydroisoquinolin-3(4H)-one
    • FS-2983
    • SCHEMBL1948977
    • J-519098
    • DTXSID60680685
    • MDL: MFCD13193419
    • Inchi: 1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
    • InChI Key: MQUGBXADZXVVJM-UHFFFAOYSA-N
    • SMILES: O=C1CC2C(=CC(=CC=2)Br)CN1

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 1.4

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 412.6±45.0 °C at 760 mmHg
  • Flash Point: 203.4±28.7 °C
  • Refractive Index: 1.6
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 29.10000
  • LogP: 1.95020
  • Vapor Pressure: No data available

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Security Information

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
55345-1/G
7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
943751-93-7 97%
1g
$189 2023-09-17
AstaTech
55345-5/G
7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
943751-93-7 97%
5g
$567 2023-09-17
Fluorochem
077499-1g
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
1g
£119.00 2022-03-01
Fluorochem
077499-5g
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
5g
£360.00 2022-03-01
Ambeed
A152617-100mg
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
100mg
$21.0 2025-04-15
Ambeed
A152617-250mg
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
250mg
$30.0 2025-04-15
Ambeed
A152617-1g
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
1g
$68.0 2025-04-15
Ambeed
A152617-5g
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
5g
$298.0 2025-04-15
Ambeed
A152617-10g
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
10g
$595.0 2025-04-15
Ambeed
A152617-25g
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
943751-93-7 95%
25g
$1374.0 2025-04-15

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Reference
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Reference
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 24 h, 160 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
Reference
Pyrrolopyridine derivatives as inhibitors of ENL/AF9 YEATS and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Oxygen ;  35 min, 170 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, cooled
Reference
Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers
, United States, , ,

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Raw materials

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preparation Products

Additional information on 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Introduction to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7)

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 943751-93-7, belongs to the class of dihydroisoquinoline derivatives, which are well-documented for their roles in various pharmacological applications. The presence of a bromine substituent at the 7-position introduces unique reactivity, making it a valuable scaffold for further chemical modifications and functionalization.

The molecular structure of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one consists of a fused bicyclic system comprising an isoquinoline ring and a lactam moiety. This configuration is reminiscent of several natural products and pharmacologically active molecules, suggesting that this compound may exhibit promising biological properties. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the molecule, thereby modulating its interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from dihydroisoquinoline scaffolds. These derivatives have shown promise in various therapeutic areas, including neurology, oncology, and anti-inflammatory applications. The structural motif of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one aligns well with this trend, as it offers a privileged structure that can be readily modified to explore new pharmacophores.

One of the most compelling aspects of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is its potential as a building block for drug discovery. The bromine substituent at the 7-position allows for facile coupling reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed transformations. These reactions enable the introduction of diverse functional groups at strategic positions within the molecule, thereby tailoring its biological activity. For instance, recent studies have demonstrated the utility of this compound in generating libraries of derivatives for high-throughput screening (HTS) to identify novel bioactive molecules.

Moreover, the dihydroisoquinoline core is known to exhibit significant interactions with biological targets such as enzymes and receptors. This has led to investigations into its potential role in modulating neurological disorders. For example, derivatives of dihydroisoquinoline have been explored for their effects on monoamine oxidase (MAO) inhibition, which is relevant in the treatment of depression and Parkinson's disease. While 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one itself may not be directly used as a therapeutic agent, it serves as a crucial intermediate in synthesizing more complex molecules with enhanced pharmacological profiles.

The synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes cyclization reactions followed by bromination at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.

In academic research circles, 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one has been employed as a key intermediate in exploring new synthetic pathways and developing novel catalysts. Its unique reactivity profile has facilitated the discovery of innovative reaction conditions that could be applied to other heterocyclic systems. Such findings contribute to the broader field of organic chemistry by expanding the toolbox available for constructing complex molecular architectures.

The pharmaceutical industry has also recognized the potential of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one as a lead compound for drug development. Several companies are actively investigating its derivatives as candidates for treating various diseases. The ability to modify its structure while retaining its core pharmacophore offers a strategic advantage in optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

One notable area of research involves using computational methods to predict the binding modes of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one with biological targets. Molecular docking studies have revealed that this compound can interact with proteins involved in cancer pathways and inflammatory responses. These insights have guided experimental efforts toward designing more potent and selective inhibitors based on this scaffold.

The environmental impact and sustainability considerations are also important aspects when evaluating compounds like 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with global trends toward sustainable chemistry practices.

In conclusion,7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7) represents a promising compound in pharmaceutical research due to its versatile structural features and potential biological activities. Its role as an intermediate in drug discovery underscores its importance in advancing therapeutic development across multiple disease areas. As research continues to uncover new applications for this molecule,7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is poised to remain a cornerstone in medicinal chemistry endeavors.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd